13C6-4-Nitroaniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13C6-4-Nitroaniline typically involves the nitration of 13C6-labeled aniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position of the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The isotopically labeled aniline is nitrated in large reactors, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 13C6-4-Nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.
Major Products:
Reduction: 13C6-4-Aminoaniline.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
13C6-4-Nitroaniline is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various analytical techniques. Some key applications include:
Mechanism of Action
The mechanism of action of 13C6-4-Nitroaniline is primarily related to its role as a standard in analytical techniques. The isotopic labeling allows for the differentiation between the standard and the analyte, enabling accurate quantification. In chemical reactions, the nitro group can undergo reduction or substitution, leading to various derivatives with different biological or chemical activities .
Comparison with Similar Compounds
4-Nitroaniline: The non-labeled version of 13C6-4-Nitroaniline, commonly used in similar applications but without the isotopic labeling.
2-Nitroaniline: An isomer with the nitro group at the ortho position, used in different synthetic applications.
4-Chloronitrobenzene: A compound with a chlorine substituent instead of an amino group, used in the synthesis of various chemicals
Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in analytical chemistry. The carbon-13 labeling allows for precise tracking and quantification, making it an invaluable tool in research and industrial applications .
Properties
IUPAC Name |
4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLOMAKGOJONV-IDEBNGHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.080 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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